molecular formula C22H26N2O3S B2564598 N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 1090663-29-8

N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B2564598
CAS No.: 1090663-29-8
M. Wt: 398.52
InChI Key: LVQWHDWVBFZZBC-UHFFFAOYSA-N
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Description

N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a sulfonamide-containing acetamide derivative with a complex stereochemical framework. Its structure features:

  • N-methyl substitution on the acetamide nitrogen.
  • A (1,2,3,4-tetrahydronaphthalen-1-yl) group, providing a partially saturated bicyclic system.
  • An (E)-configured ethenyl bridge connecting a 4-methylphenyl moiety to the sulfonamide group.

Properties

IUPAC Name

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-17-10-12-18(13-11-17)14-15-28(26,27)23-16-22(25)24(2)21-9-5-7-19-6-3-4-8-20(19)21/h3-4,6,8,10-15,21,23H,5,7,9,16H2,1-2H3/b15-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQWHDWVBFZZBC-CCEZHUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)C2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)C2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Sulfonylamino group : This functional group can influence the compound's reactivity and biological interactions.
  • Tetrahydronaphthalene moiety : Known for its hydrophobic properties, which can affect membrane permeability and receptor binding.

The molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S, with a molecular weight of approximately 348.46 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been proposed:

  • Enzyme Inhibition : The sulfonamide moiety can act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, likely due to its structural features that disrupt microbial cell function.

Antimicrobial Activity

A study investigated the antimicrobial properties of various acetamide derivatives, including compounds similar to this compound. Results indicated moderate activity against gram-positive bacteria, particularly when the compounds contained methoxy groups or piperazine moieties .

Case Studies

  • Pain Management : In animal models, compounds similar in structure were tested for their efficacy in managing chronic pain. Results showed significant pain relief in subjects treated with these compounds compared to control groups .
  • Cancer Research : A recent study explored the anticancer potential of related sulfonamide compounds. The findings revealed that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against gram-positive bacteria
Pain ReliefSignificant reduction in pain in animal models
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

The biological activity of N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit various enzymes, influencing metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, impacting signaling pathways related to pain and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest it has efficacy against certain bacterial strains.

Antimicrobial Activity

Research indicates moderate antimicrobial activity against gram-positive bacteria. Compounds similar to this one demonstrated effectiveness particularly when containing methoxy groups or piperazine moieties.

Pain Management

In animal models, compounds structurally related to this compound were tested for chronic pain management. Results showed significant pain relief compared to control groups.

Cancer Research

Recent studies have explored the anticancer potential of related sulfonamide compounds. Findings revealed that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through caspase activation pathways.

Pain Management Study

A study examined the efficacy of similar compounds in managing chronic pain. The results indicated that subjects treated with these compounds experienced significant pain relief compared to controls.

Anticancer Potential

A recent investigation into the anticancer properties of related sulfonamide compounds demonstrated that they could effectively inhibit tumor growth by triggering apoptotic pathways in cancer cells.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionEvidence Source
AntimicrobialModerate activity against gram-positive bacteriaPreliminary studies
Pain ReliefSignificant relief in chronic pain modelsAnimal studies
AnticancerInduces apoptosis in cancer cellsIn vitro studies

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents/Features Reference
Target Compound C27H30N2O3S N-methyl, (1,2,3,4-tetrahydronaphthalen-1-yl), (E)-ethenyl-4-methylphenyl sulfonamide
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine C26H24Cl2N2 Dichlorophenyl, propargyl-phenylamine, tetrahydronaphthalen backbone
N-(3,4-dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide C24H18Cl2N2O3S Dichlorophenyl, naphthalen-2-sulfonamide, acetamide linker
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide C18H21NO2S Methylphenyl, sulfinyl (S=O) group, ethyl spacer

Analysis of Key Features

Backbone Diversity: The target compound and (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-... () both incorporate a tetrahydronaphthalen core. However, the latter replaces the sulfonamide with a propargyl-phenylamine group, which may alter binding kinetics or metabolic stability .

Sulfonamide vs. Sulfinyl Groups :

  • The sulfonamide (-SO2NH-) in the target compound contrasts with the sulfinyl (-S=O) group in 2-(4-methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide (). Sulfonamides are stronger electron-withdrawing groups, which may influence redox stability or enzymatic recognition .

Substituent Effects :

  • The (E)-ethenyl bridge in the target compound introduces rigidity and stereoselectivity, absent in the naphthalen-sulfonamide analogue (). This could impact conformational flexibility during target engagement.
  • Halogenation : The dichlorophenyl group in ’s compound may enhance lipophilicity and binding to hydrophobic pockets compared to the target’s methylphenyl .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonamide formation and stereoselective coupling. For example, intermediates like (R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile are synthesized via NaCN-mediated reactions in DMF, followed by purification using silica gel chromatography . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (e.g., 0°C for LiAlH4 reductions), and stoichiometry to improve yields. Analogous methods for related acetamides suggest using ((4-methylbenzenesulfonyl)amino)acetyl chloride as a sulfonylation reagent .

Q. Which analytical techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H/¹³C NMR can confirm regioselectivity in sulfonamide formation, while HRMS validates molecular weight . X-ray crystallography (using SHELX software) resolves stereochemical ambiguities, as demonstrated for structurally similar N-(4-chloro-2-nitrophenyl)acetamides .

Q. How can purity and stability be assessed during storage?

High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95% recommended). Stability studies under varying temperatures (e.g., 4°C vs. ambient) and humidity levels can identify degradation pathways. While solubility data (>61.3 µg/mL) are available for analogs , stability under acidic/basic conditions should be tested via accelerated degradation experiments.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include twinning, disorder in flexible side chains, and weak diffraction. SHELXL refinement (via SHELX software) is recommended for high-resolution data. For example, intermolecular interactions like C–H⋯O hydrogen bonds in N-(4-chloro-2-nitrophenyl) analogs stabilize crystal packing and reduce disorder . Molecular replacement using related structures (e.g., tetrahydronaphthalenyl motifs ) can phase low-resolution datasets.

Q. How can low yields in the final coupling step be addressed?

Mechanistic studies (e.g., monitoring by TLC or in situ IR) can identify side reactions. For example, competing elimination in LiAlH4 reductions may require alternative reductants like NaBH4/CeCl3 . Catalytic methods (e.g., Pd-mediated cross-coupling for ethenyl sulfonamide formation) or microwave-assisted synthesis may improve efficiency .

Q. What computational strategies predict biological activity or binding modes?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like proteasome β2 subunits (analogous to β2c/β2i inhibitors ) can model interactions. MD simulations (GROMACS) assess stability of ligand-receptor complexes, guided by crystallographic data from related sulfonamides .

Q. How are regioselectivity and stereochemistry controlled during synthesis?

Steric and electronic effects dictate regioselectivity. For example, bulky tetrahydronaphthalenyl groups favor sulfonamide formation at less hindered amines . Chiral HPLC or enzymatic resolution separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Asymmetric catalysis (e.g., Evans auxiliaries) could enhance stereocontrol in future syntheses.

Methodological Considerations

  • Contradiction Resolution : Conflicting synthetic protocols (e.g., solvent choices in sulfonylation ) require systematic screening via Design of Experiments (DoE) to identify optimal conditions.
  • Data Validation : Cross-validate NMR/X-ray data with computational models (e.g., Mercury CSD) to resolve ambiguities in bond lengths/angles .

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